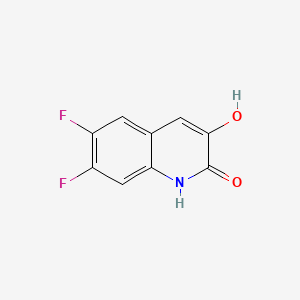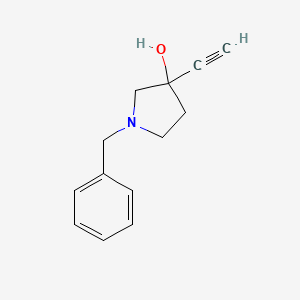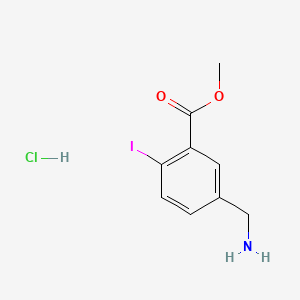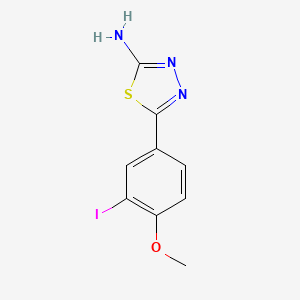
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated anilines and suitable carbonyl compounds.
Cyclization: The key step involves the cyclization of the starting materials to form the quinolone core. This can be achieved through various methods, including the Pfitzinger reaction or the Conrad-Limpach synthesis.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be accomplished using electrophilic fluorinating agents under controlled conditions.
Hydroxylation: The hydroxyl group at the 3 position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-Difluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Difluoroquinolin-2(1H)-one: Lacks the hydroxyl group at the 3 position.
3-Hydroxyquinolin-2(1H)-one: Lacks the fluorine atoms at the 6 and 7 positions.
6,7-Dichloro-3-hydroxyquinolin-2(1H)-one: Contains chlorine atoms instead of fluorine.
Uniqueness
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both fluorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H5F2NO2 |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
6,7-difluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(13)9(14)12-7(4)3-6(5)11/h1-3,13H,(H,12,14) |
Clé InChI |
PVEQIPWLQMKVSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)NC2=CC(=C1F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)



![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)




